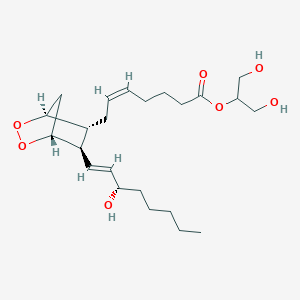
2-glyceryl-Prostaglandin H2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin H2 2-glyceryl ester is a 2-monoglyceride obtained by formal condensation of the carboxy group of prostaglandin H2 with the 2-hydroxy group of glycerol. It has a role as a human metabolite. It is a 2-monoglyceride, an olefinic compound, an organic peroxide, a prostaglandins H, a secondary alcohol and a bridged compound. It derives from a prostaglandin H2.
Applications De Recherche Scientifique
1. Structural Insights and Drug Targets
Prostaglandin H2 synthase, an integral membrane enzyme, plays a crucial role in the synthesis of 2-glyceryl-Prostaglandin H2. Gupta et al. (2004) presented a 2.0 A resolution X-ray crystal structure of ovine prostaglandin H2 synthase-1, offering valuable insights for drug design, especially targeting the peroxidase site of the enzyme (Gupta et al., 2004).
2. Ophthalmic Applications
Woodward et al. (2016) explored the pharmacological identity of Prostaglandin E2 (PGE2)-2-glyceryl ester, revealing its distinct behavior in lowering intraocular pressure in ocular hypertensive monkeys. This suggests potential applications in treating conditions like glaucoma (Woodward, Poloso, & Wang, 2016).
3. Cellular Signal Transduction
Nirodi et al. (2004) reported that the glyceryl ester of PGE2 (PGE2-G) induces calcium accumulation and activates signal transduction in macrophage cells, independent of its hydrolysis to PGE2. This emphasizes its role in cellular signaling and potential therapeutic applications in immune modulation (Nirodi et al., 2004).
4. In Vivo Metabolism and Pharmacological Properties
Kozak et al. (2001) investigated the metabolism of prostaglandin glycerol esters (PG-Gs) and their pharmacological properties. Their findings suggest that endocannabinoid-derived PG-like compounds could be stable enough in humans to exert systemic actions, highlighting their potential in therapeutic applications (Kozak et al., 2001).
5. Identification of Specific Receptors
Brüser et al. (2017) identified the UDP receptor P2Y6 as the specific target of PGE2-G. Their research provides insights into the signaling mode of prostaglandin glycerol esters, emphasizing their importance in biomedical research (Brüser et al., 2017).
6. Novel G Protein-Coupled Receptor Activation
Richie-Jannetta et al. (2010) demonstrated that prostaglandin glyceryl esters activate a novel G protein-coupled receptor in cell lines, independent of their hydrolysis products. This discovery opens avenues for exploring new signaling pathways in pharmacology (Richie-Jannetta et al., 2010).
Propriétés
Nom du produit |
2-glyceryl-Prostaglandin H2 |
|---|---|
Formule moléculaire |
C23H38O7 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl (Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoate |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(26)12-13-20-19(21-14-22(20)30-29-21)10-7-4-5-8-11-23(27)28-18(15-24)16-25/h4,7,12-13,17-22,24-26H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1 |
Clé InChI |
XWDRGTGPJCBPGC-PKBBWAGBSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(CO)CO)OO2)O |
SMILES canonique |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)OC(CO)CO)OO2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





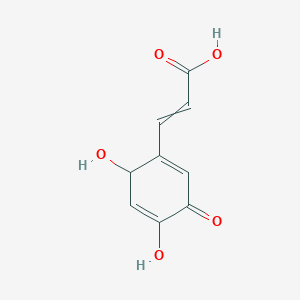
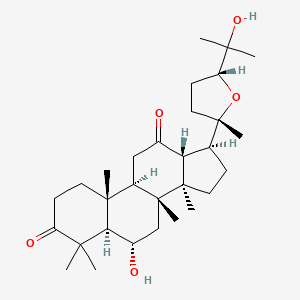
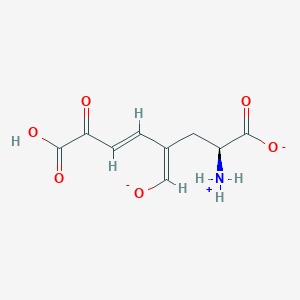
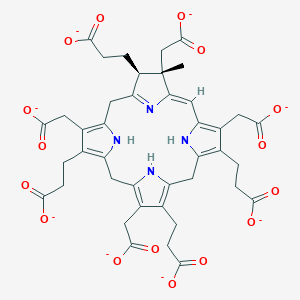
![4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264951.png)
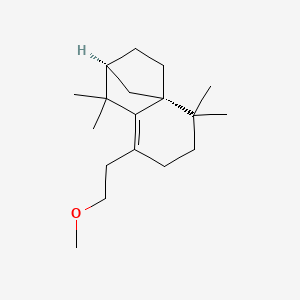
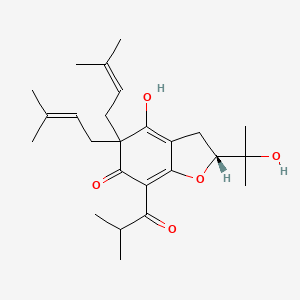
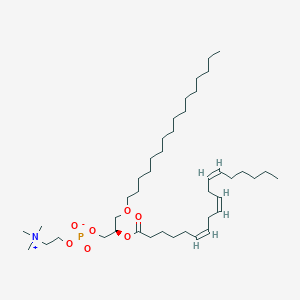
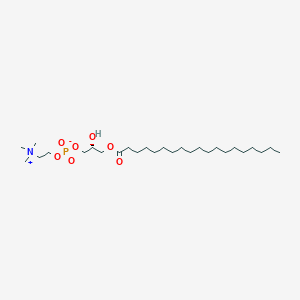
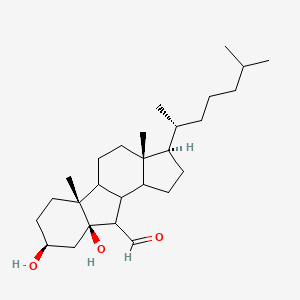
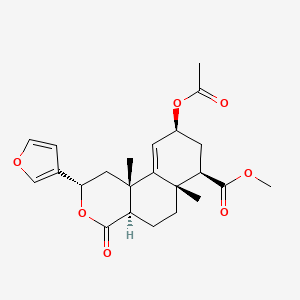
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)